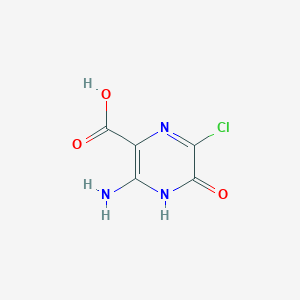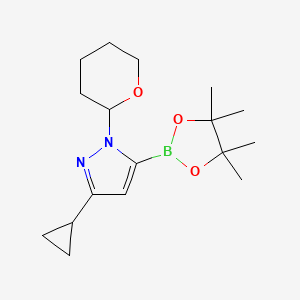
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Vue d'ensemble
Description
“5-Bromo-4-methyl-1H-1,2,3-triazole” is a chemical compound with the molecular formula C3H4BrN3 . It is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-1H-1,2,3-triazole” consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The bromine atom is attached to one of the carbon atoms, and a methyl group is attached to the other .
Chemical Reactions Analysis
Triazole compounds, including “5-Bromo-4-methyl-1H-1,2,3-triazole”, are known to participate in various chemical reactions due to their versatile nature . They can accommodate a broad range of substituents, leading to the construction of diverse novel bioactive molecules .
Applications De Recherche Scientifique
Novel Synthesis Approaches and Derivatives
Synthesis of Triazole Derivatives : Triazole compounds have been synthesized through reactions involving 1,2,3-triazole derivatives. These reactions lead to the formation of various heterocyclic systems, showcasing the versatility of triazole compounds in synthesizing complex organic molecules with potential for diverse applications in medicinal chemistry and materials science (Yu et al., 2015).
Physicochemical Properties of Triazole Derivatives : The study of S-derivatives of triazoles highlighted their synthesis through alkylation processes and investigated their antibacterial activity, demonstrating the potential of triazole derivatives in developing new antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Fluorescent Behavior of Triazole Regioisomers : A series of 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized, showing significant fluorescent behavior. This property could be useful in the development of fluorescent markers for biochemical applications (Kamalraj et al., 2008).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives have been evaluated for their efficacy in protecting metals against corrosion in acidic environments. The findings suggest that these compounds can significantly inhibit corrosion, making them useful in industrial applications where metal protection is crucial (Bentiss et al., 2007).
Potential in Material Science
- Adsorption and Surface Modification : The adsorption behaviors of triazole derivatives on metal surfaces have been studied, indicating their potential in surface chemistry and materials science for modifying surface properties and enhancing material performance in various applications (Applied Surface Science, 2007).
Mécanisme D'action
Target of Action
Similar triazole compounds have been studied and found to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
It’s suggested that similar triazole compounds may interact with their targets through hydrogen bonding and hydrophobic interactions .
Result of Action
Similar triazole compounds have shown potential anticancer activity, suggesting that they may influence cell growth and proliferation .
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-methyl-2H-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWKZFKTMHXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)


![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)